Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo-
Description
The compound Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- is a spirocyclic hybrid featuring a benzopyran fused to a piperidine ring. Its structure includes a 3,4-dichlorophenyl carboxamide substituent, which likely influences its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-15-6-5-13(11-16(15)22)23-19(26)24-9-7-20(8-10-24)12-17(25)14-3-1-2-4-18(14)27-20/h1-6,11H,7-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYGEKESDEWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119462 | |
| Record name | N-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869464-93-7 | |
| Record name | N-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869464-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the incorporation of the carboxamide group and the dichlorophenyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of spiro[2H-1-benzopyran] can act as enzyme inhibitors . Specifically, studies have shown that these compounds can inhibit pancreatic lipase, an enzyme crucial for fat digestion. This inhibition may lead to reduced fat absorption and presents potential applications in treating obesity and metabolic disorders.
Neurological Disorders
The spiro compound has been explored for its activity as a ligand for sigma receptors. Sigma receptors are implicated in various neurological conditions. Compounds similar to spiro[2H-1-benzopyran] have been synthesized and evaluated for their binding affinity to sigma(1) and sigma(2) receptors, suggesting their potential in treating mental health disorders .
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperidine derivatives, including those related to spiro[2H-1-benzopyran]. These compounds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor progression .
Case Study 1: Inhibition of Pancreatic Lipase
A study focused on the interaction of spiro derivatives with pancreatic lipase showed that these compounds bind effectively to the enzyme's active site, preventing the breakdown of dietary fats. This mechanism is vital for developing weight management therapies.
Case Study 2: Binding Affinity to Sigma Receptors
In a comparative analysis of several spiro compounds, researchers found that certain derivatives exhibited high selectivity for sigma(1) receptors over sigma(2). This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating neuropsychiatric disorders .
Case Study 3: Antitumor Activity
A series of experiments assessed the efficacy of spiro-based compounds against various cancer cell lines. Results indicated enhanced cytotoxicity compared to standard treatments, suggesting that these compounds could serve as leads for new anticancer drugs .
Data Table: Comparative Analysis of Spiro Derivatives
| Compound Name | Structure Characteristics | Biological Activity | Potential Applications |
|---|---|---|---|
| Spiro[2H-1-benzopyran-2,4'-piperidine] | Contains unique spiro linkage | Enzyme inhibitor | Obesity treatment |
| Spiro[benzopyran-1,4'-piperidine] | High affinity for sigma receptors | Neurological effects | Mental health therapies |
| Piperidine derivatives | Various substitutions | Anticancer activity | Cancer treatment |
Mechanism of Action
The mechanism of action of Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Core Spiro[2H-1-benzopyran-2,4'-piperidine] Derivatives
Several spiro[2H-1-benzopyran-2,4'-piperidine] derivatives share the core scaffold but differ in substituents and functional groups:
Key Observations :
Piperidine-Based Compounds with 3,4-Dichlorophenyl Groups
Compounds bearing the 3,4-dichlorophenyl moiety on piperidine or related scaffolds highlight pharmacological relevance:
Key Observations :
- GR44821 demonstrates that the 3,4-dichlorophenyl group enhances receptor binding specificity, particularly for opioid receptors .
- The spiro architecture in the target compound may confer unique pharmacokinetic properties, such as improved metabolic stability, compared to linear piperidine derivatives .
Biological Activity
Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- is a complex organic compound that belongs to the spiro compound class. Spiro compounds are characterized by their unique structure where two or more rings share a single atom. This particular compound features a benzopyran moiety linked to a piperidine structure, which contributes to its diverse biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A benzopyran ring system known for its presence in various natural products and synthetic drugs.
- A piperidine ring that may enhance the compound's pharmacological profile through interactions with biological targets.
Anticancer Properties
Research indicates that spiro compounds, including this specific derivative, exhibit significant anticancer properties . Studies have shown that spiro compounds can inhibit cell proliferation in various cancer cell lines. For instance, they have demonstrated antiproliferative effects against:
- Human colon carcinoma
- Prostate carcinoma cells
These findings suggest potential therapeutic applications in oncology .
Sigma Receptor Affinity
The compound has been evaluated for its binding affinity to sigma receptors, specifically sigma(1) and sigma(2) receptors. It has been reported that spiro compounds tend to show higher affinity for sigma(1) receptors compared to sigma(2). This selectivity could be leveraged for developing treatments targeting neurological disorders or pain management .
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of related spiro compounds:
- Synthesis Techniques : Various synthetic methods have been developed to create libraries of spiro compounds with diverse functional groups. These methods facilitate the exploration of structure-activity relationships (SAR) which is crucial in drug development .
- Case Study - Antioxidant Activity : A related study highlighted the antioxidant properties of benzopyran derivatives, which may correlate with reduced oxidative stress in cancer cells . This suggests that compounds like spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxamide could also possess similar protective effects.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic routes are recommended for synthesizing spiro[benzopyran-piperidine] carboxamide derivatives?
The synthesis of spirocyclic compounds like this derivative typically involves acyclization and spiro-ring formation via condensation reactions. For example, spiro[piperidine-4,2'-quinoline] analogs can be synthesized by reacting 1-benzyl-4-piperidone with substituted anilines under reflux conditions, followed by acylation to introduce carboxamide groups . Key steps include:
- Condensation : Use of anhydrous solvents (e.g., toluene) and catalysts (e.g., p-toluenesulfonic acid) to form the spirocyclic core.
- Acylation : Reaction with acyl chlorides or anhydrides to functionalize the piperidine nitrogen.
- Purification : Column chromatography or recrystallization to isolate products with ≥98% purity (HPLC) .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Temperature control : Maintaining reflux conditions (e.g., 110°C) to enhance reaction kinetics without decomposition .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while dichloromethane aids in phase separation during workup .
- Catalyst use : Triethylamine or DMAP accelerates acylation reactions, reducing side products .
- Workup protocols : Sequential washing (e.g., brine, NaHCO₃) to remove unreacted reagents .
Table 1: Yield Optimization for Spirocyclic Derivatives
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Condensation | Toluene | p-TSA | 85 | 95 | |
| Acylation | DCM | TEA | 92 | 98 |
Advanced Research Questions
Q. What analytical techniques are most effective for confirming the spirocyclic structure and stereochemistry?
Advanced characterization requires a combination of:
- X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., COD entry 2230670 for a related N-(4-chlorophenyl)piperidine carboxamide) .
- Mass spectrometry (GC-MS) : Detects molecular ions (e.g., m/z 425.91 for similar compounds) but may require high-resolution instruments due to low ion intensity (0.5–8%) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. How can in vitro/in vivo models be designed to evaluate biological activity and toxicity?
Methodological considerations include:
- Target selection : Prioritize receptors or enzymes structurally homologous to the compound’s pharmacophore (e.g., spirocyclic cores often target GPCRs or kinases) .
- Dose-response studies : Use log-dilution series (1 nM–100 µM) in cell-based assays (e.g., HEK293 cells) to determine IC₅₀ values .
- Toxicity profiling : Assess hepatic (HepG2 cells) and renal (HK-2 cells) cytotoxicity via MTT assays, complemented by in vivo LD₅₀ studies in rodents .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurity profiles . Mitigation approaches:
- Batch reproducibility : Validate purity (>98% HPLC) across multiple synthetic batches .
- Orthogonal assays : Confirm activity using both biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) assays .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., Pharmacopeial Forum guidelines for bioassays) .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up spirocyclic carboxamide synthesis, and how can they be addressed?
Key challenges include low yields in spiro-ring formation and solvent waste management . Solutions:
- Flow chemistry : Continuous reactors improve heat/mass transfer for high-temperature steps .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process simulation : Use Aspen Plus® to model reaction kinetics and optimize parameters (e.g., residence time) .
Q. How can computational methods aid in SAR studies of spiro[benzopyran-piperidine] derivatives?
- Docking studies : Predict binding modes to targets (e.g., using AutoDock Vina with PDB structures) .
- QSAR modeling : Correlate substituent effects (e.g., dichlorophenyl groups) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess conformational stability of the spirocyclic core in biological membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
